molecular formula C25H27NO5 B11221867 Diethyl 4-[4-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[4-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11221867
M. Wt: 421.5 g/mol
InChI Key: WBCFZMHZZJKCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. Dihydropyridines are known for their pharmacological properties, particularly as calcium channel blockers. This compound features a dihydropyridine core with various substituents, including benzyloxy and ethyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring or the dihydropyridine core .

Scientific Research Applications

3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, which can modulate various physiological processes. This mechanism is particularly relevant in the context of its use as a calcium channel blocker in the treatment of cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the benzyloxy group, in particular, may influence its binding affinity and selectivity for calcium channels, potentially offering advantages in certain therapeutic contexts .

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

diethyl 1-methyl-4-(4-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27NO5/c1-4-29-24(27)21-15-26(3)16-22(25(28)30-5-2)23(21)19-11-13-20(14-12-19)31-17-18-9-7-6-8-10-18/h6-16,23H,4-5,17H2,1-3H3

InChI Key

WBCFZMHZZJKCQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.